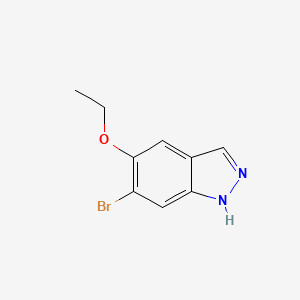

6-Bromo-5-ethoxy-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

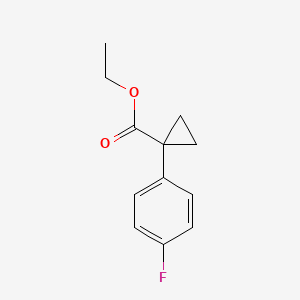

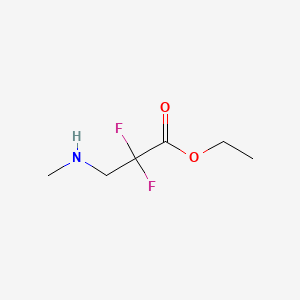

6-Bromo-5-ethoxy-1H-indazole is a chemical compound with the molecular formula C9H9BrN2O . It has a molecular weight of 241.09 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Chemical Reactions Analysis

Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have been involved in various chemical reactions . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Physical And Chemical Properties Analysis

6-Bromo-5-ethoxy-1H-indazole is a solid compound . It is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 241.09 and a molecular formula of C9H9BrN2O .科学的研究の応用

Medicinal Applications

Indazole-containing heterocyclic compounds, such as 6-Bromo-5-ethoxy-1H-indazole, have a wide variety of medicinal applications . They are used as:

- Antihypertensive agents : These compounds can help in the treatment of high blood pressure .

- Anticancer agents : They have shown potential in inhibiting the growth of cancer cells .

- Antidepressant agents : These compounds can also be used in the treatment of depression .

- Anti-inflammatory agents : They have properties that can reduce inflammation .

- Antibacterial agents : These compounds can inhibit the growth of bacteria .

Synthesis of Other Compounds

6-Bromo-5-ethoxy-1H-indazole can be used as an intermediate in the synthesis of other complex compounds . The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Antiangiogenic Activity

Some derivatives of 6-Bromo-5-ethoxy-1H-indazole have shown antiangiogenic activity . This means they can inhibit the formation of new blood vessels, which is a crucial process in the growth of cancerous tumors .

Antioxidant Activity

Certain derivatives of 6-Bromo-5-ethoxy-1H-indazole have demonstrated antioxidant activities . They have shown significant hydroxyl (OH) radical scavenging activities, DPPH radical scavenging activity, and superoxide radical (SOR) scavenging activity .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Organic Synthesis Intermediate

6-Bromo-5-ethoxy-1H-indazole can be used as an organic synthesis intermediate . It can be used in the preparation of various other compounds in organic chemistry .

Safety and Hazards

The safety data sheet for 6-Bromo-5-ethoxy-1H-indazole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following a single exposure . The target organs affected are primarily the respiratory system .

将来の方向性

Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .

作用機序

Target of Action

6-Bromo-5-ethoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole compounds generally interact with their targets to inhibit their function, leading to various therapeutic effects .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Indazole compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indazole compounds .

特性

IUPAC Name |

6-bromo-5-ethoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHSARCLYQEGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-ethoxy-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)